molecular formula C10H12N2O3S B14227467 4-Nitro-2-(propylsulfanyl)benzamide CAS No. 515884-27-2

4-Nitro-2-(propylsulfanyl)benzamide

Cat. No.: B14227467
CAS No.: 515884-27-2
M. Wt: 240.28 g/mol
InChI Key: CAEBFDMDSXCBGH-UHFFFAOYSA-N
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Description

4-Nitro-2-(propylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group (-NO2) at the 4-position, a propylsulfanyl group (-S-CH2CH2CH3) at the 2-position, and an amide group (-CONH2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(propylsulfanyl)benzamide typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for benzamide derivatives often involve the use of catalysts and optimized reaction conditions to enhance yield and efficiency. For example, the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation has been reported as an efficient and green method for the synthesis of benzamides .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(propylsulfanyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or alkoxides.

    Amidation: Acidic or basic hydrolysis conditions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Nitro-2-(propylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial effects. The propylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and increasing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-2-(propylsulfanyl)benzamide is unique due to the combination of the nitro and propylsulfanyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

515884-27-2

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

4-nitro-2-propylsulfanylbenzamide

InChI

InChI=1S/C10H12N2O3S/c1-2-5-16-9-6-7(12(14)15)3-4-8(9)10(11)13/h3-4,6H,2,5H2,1H3,(H2,11,13)

InChI Key

CAEBFDMDSXCBGH-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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